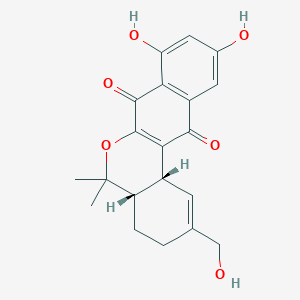

Naphthgeranine B

Description

Structure

3D Structure

Properties

CAS No. |

137109-44-5 |

|---|---|

Molecular Formula |

C20H20O6 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(4aS,12bR)-8,10-dihydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |

InChI |

InChI=1S/C20H20O6/c1-20(2)13-4-3-9(8-21)5-11(13)16-17(24)12-6-10(22)7-14(23)15(12)18(25)19(16)26-20/h5-7,11,13,21-23H,3-4,8H2,1-2H3/t11-,13+/m1/s1 |

InChI Key |

PTWDQKQKJHACJW-YPMHNXCESA-N |

SMILES |

CC1(C2CCC(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)C |

Isomeric SMILES |

CC1([C@H]2CCC(=C[C@H]2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)C |

Canonical SMILES |

CC1(C2CCC(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)C |

Other CAS No. |

137109-44-5 |

Synonyms |

naphthgeranine B |

Origin of Product |

United States |

Ii. Isolation and Cultivation Methodologies

Microbial Sources of Naphthgeranine B

The primary sources of this compound and related compounds are bacteria belonging to the genus Streptomyces, which are renowned for their ability to produce a wide array of secondary metabolites.

Streptomyces sp. KO-3988

Streptomyces sp. KO-3988, a soil-derived actinobacterium, is the original and most well-documented producer of this compound. This strain was first reported to produce a series of naphthoquinone antibiotics, including this compound, which exhibited significant cytotoxic effects.

Streptomyces violaceus Tü 3556

While not a direct producer of this compound, Streptomyces violaceus Tü 3556 is known to produce Naphthgeranine F, a closely related congener. This highlights the biosynthetic potential within the Streptomyces violaceus group for producing various naphthgeranine-type compounds.

Other Naphthgeranine-Producing Streptomyces Strains

Research into novel bioactive compounds has led to the identification of other Streptomyces strains capable of producing naphthgeranines. One such example is the endophytic strain Streptomyces sp. PH9030, isolated from the medicinal plant Kadsura coccinea. nih.gov This strain has been shown to produce Naphthgeranine G, another derivative in this family of compounds. nih.gov Additionally, Streptomyces sp. XZYN-4, a rhizosphere strain, has been found to produce Naphthgeranine A and two new derivatives, 12-hydroxy-naphthgeranine A and isonaphthgeranine C. acgpubs.org

Isolation Techniques for this compound from Microbial Cultures

The isolation of this compound from microbial cultures is a multi-step process that begins with fermentation to encourage the production of the compound, followed by its extraction and purification from the culture broth.

Microbial Fermentation and Growth Protocols

The successful production of this compound and other secondary metabolites by Streptomyces is highly dependent on the optimization of fermentation conditions, including the composition of the culture medium and physical parameters.

Generally, the fermentation process for Streptomyces involves a seed culture and a production culture. The seed culture is initiated by inoculating a suitable medium with spores or mycelial fragments of the Streptomyces strain. After a period of incubation to allow for initial growth, this seed culture is then transferred to a larger volume of production medium.

For instance, the fermentation of Streptomyces sp. PH9030 for the production of Naphthgeranine G involves growing the strain on MH16 agar (B569324) plates to obtain spores. nih.gov A seed culture is then prepared in 250 mL Erlenmeyer flasks containing 50 mL of sterile Tryptic Soy Broth (TSB) and incubated at 30°C on a rotary shaker at 220 rpm for 48 hours. nih.gov This seed culture is subsequently transferred to 2 L baffled Erlenmeyer flasks containing 500 mL of a production medium (MH13), which is then incubated for 7 days at 30°C. nih.gov

Solid-state fermentation is another approach that has been utilized. For example, Streptomyces sp. XZYN-4 is cultivated on a solid SYP medium (containing starch, yeast extract, and peptone) for 7 days at 28°C to produce naphthgeranines. acgpubs.org

The table below summarizes typical fermentation parameters for Streptomyces species.

| Parameter | Typical Range/Value | Source |

| Temperature | 28-30°C | acgpubs.org |

| pH | 6.0-8.0 | nih.gov |

| Incubation Time | 7-14 days | nih.gov |

| Agitation | 150-220 rpm | nih.gov |

| Carbon Sources | Starch, Glucose, Mannitol | acgpubs.org |

| Nitrogen Sources | Yeast Extract, Peptone, Casein | acgpubs.org |

Extraction Methods for Natural Products

Following fermentation, the next critical step is the extraction of the desired natural product from the culture broth and mycelia. Solvent extraction is a commonly employed technique for isolating naphthoquinones like this compound.

The general procedure involves separating the mycelial biomass from the culture supernatant by filtration or centrifugation. The bioactive compounds can then be extracted from both the supernatant and the mycelial cake. Ethyl acetate (B1210297) is a frequently used solvent for this purpose due to its ability to efficiently extract a wide range of secondary metabolites. nih.govacgpubs.org

In the case of Streptomyces sp. PH9030, after fermentation, the culture is filtered and extracted with a mixture of ethyl acetate and methanol (B129727) (1:1, v/v). nih.gov The resulting organic extract is then concentrated under vacuum to yield a crude extract. nih.gov For solid-state fermentation of Streptomyces sp. XZYN-4, the fermented solid medium is extracted multiple times with a solvent mixture of ethyl acetate, methanol, and acetic acid (80:15:5, v/v/v). acgpubs.org

The crude extract obtained is a complex mixture of various compounds and requires further purification. This is typically achieved through various chromatographic techniques. A common workflow involves initial fractionation using Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase silica (B1680970) gel (e.g., RP-18). acgpubs.org Subsequent purification of the fractions can be performed using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. nih.govacgpubs.org

The table below outlines a general extraction and purification workflow for naphthgeranines.

| Step | Technique | Description | Source |

| 1. Broth Separation | Filtration/Centrifugation | Separation of mycelial biomass from the culture supernatant. | nih.gov |

| 2. Solvent Extraction | Liquid-Liquid or Solid-Liquid Extraction | Extraction of bioactive compounds from the supernatant and/or mycelia using solvents like ethyl acetate or a mixture of ethyl acetate and methanol. | nih.govacgpubs.org |

| 3. Concentration | Rotary Evaporation | Removal of the extraction solvent to obtain a crude extract. | nih.gov |

| 4. Initial Fractionation | Medium Pressure Liquid Chromatography (MPLC) | Separation of the crude extract into several fractions based on polarity. | acgpubs.org |

| 5. Further Purification | Sephadex LH-20 Chromatography | Size-exclusion chromatography to further separate compounds within a fraction. | nih.govacgpubs.org |

| 6. Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to obtain the pure compound. | nih.govacgpubs.org |

Chromatographic Purification Strategies

Chromatography is a fundamental technique for the separation of individual compounds from a complex mixture. nih.gov In the case of this compound, a multi-step chromatographic approach is essential to isolate the compound from the crude extract of the Streptomyces fermentation broth.

High-Performance Liquid Chromatography (HPLC) is a powerful purification technique that utilizes high pressure to pass a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). mdpi.comsigmaaldrich.com The separation is based on the differential partitioning of the sample components between the two phases. sigmaaldrich.com For the final purification of this compound, a reverse-phase HPLC approach is typically employed. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used.

The crude or partially purified extract containing this compound is injected into the HPLC system. A gradient elution, where the composition of the mobile phase is gradually changed (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often used to achieve optimal separation of the various components in the extract. The compounds are then detected as they elute from the column, typically by a UV-Vis detector, and collected as individual fractions.

Table 1: Illustrative HPLC Parameters for this compound Purification

| Parameter | Value/Description |

| Column | Reverse-Phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 100% B over 40 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 500 µL of partially purified extract |

This table presents a typical set of parameters and is for illustrative purposes. Actual conditions would be optimized based on experimental results.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of a purification process and for identifying the fractions containing the compound of interest. nih.gov A TLC plate consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like a glass or aluminum sheet. nih.gov

In the context of this compound isolation, TLC is used to analyze the fractions collected from other chromatographic steps, such as column chromatography or HPLC. A small spot of each fraction is applied to the baseline of the TLC plate. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. nih.gov The separated spots can be visualized under UV light or by using a staining reagent. By comparing the retention factor (Rf) value of the spots with that of a reference standard (if available), the fractions containing this compound can be identified.

Table 2: Example TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Dichloromethane:Methanol (95:5, v/v) |

| Visualization | UV light (254 nm) or staining with vanillin-sulfuric acid reagent |

This table provides a representative TLC system. The optimal mobile phase composition would be determined experimentally.

Bioactivity-Guided Fractionation and Isolation Approaches

Bioactivity-guided fractionation is a strategy used to isolate new natural products based on their biological activity. nih.govgoogle.com This approach was central to the discovery of this compound, which was identified due to its potent cytotoxic effects against HeLa S3 cells. nih.gov

The process begins with the screening of a crude extract from the Streptomyces fermentation for a specific biological activity. Once the extract shows promising activity, it is subjected to a series of separation steps (fractionation) using various chromatographic techniques. After each fractionation step, the resulting fractions are tested for their biological activity. The most active fractions are then selected for further separation. This iterative process of separation and bioassay continues until a pure, biologically active compound, in this case, this compound, is isolated.

This targeted approach ensures that the purification efforts are focused on the compounds responsible for the desired biological effect, making it a highly efficient method for the discovery of novel bioactive molecules.

Total Synthesis of Naphthgeranine B

As of the current body of scientific literature, a total synthesis for Naphthgeranine B has not been reported. The development of a synthetic route remains an open challenge for the chemical community. Such an endeavor would need to address the stereoselective construction of its dense polycyclic framework and the precise installation of its multiple stereocenters.

Iv. Biosynthesis Pathways and Enzymatic Mechanisms

Precursors in Naphthgeranine B Biosynthesis

The carbon skeleton of this compound is assembled from two distinct biosynthetic routes: the polyketide pathway, which provides the naphthalene (B1677914) core, and the mevalonate (B85504) or non-mevalonate pathway, which generates the isoprenoid-derived side chains.

The foundational aromatic core of this compound is 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.gov THN is a polyketide, synthesized by a Type III polyketide synthase (PKS). This enzyme catalyzes the iterative condensation of five molecules of malonyl-CoA to form the characteristic naphthalene ring system. nih.gov This THN scaffold serves as the acceptor molecule for subsequent modifications, primarily prenylation, which initiates the formation of the meroterpenoid structure. In the biosynthesis of related compounds like the napyradiomycins, THN is the initial substrate upon which the entire biosynthetic sequence is built. nih.gov

The isoprenoid portions of this compound are constructed from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through either the mevalonate pathway (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. IPP and DMAPP are the fundamental units that are sequentially condensed to create isoprenoid chains of varying lengths. In the context of this compound biosynthesis, both a C10 geranyl unit and a C5 dimethylallyl unit are required, both originating from the condensation of these five-carbon precursors. nih.gov

Geranyl pyrophosphate (GPP), a ten-carbon isoprenoid, is a key precursor for the construction of the main terpenoid side chain. It is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by a GPP synthase. This GPP molecule is then enzymatically attached to the THN core, a crucial step in the meroterpenoid pathway. nih.gov In the biosynthesis of napyradiomycin A1, the prenyltransferase NapT9 specifically catalyzes the transfer of the geranyl group from GPP to the C4 position of the THN ring, forming 4-geranyl-THN. nih.gov This geranylation is a pivotal event, committing the THN molecule to the napyradiomycin-type biosynthetic route.

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Abbreviation | Origin Pathway | Role |

|---|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene | THN | Polyketide | Naphthalene core structure |

| Isopentenyl Diphosphate | IPP | Mevalonate/MEP | C5 isoprenoid building block |

| Dimethylallyl Diphosphate | DMAPP | Mevalonate/MEP | C5 isoprenoid building block/initiator |

Enzymatic Steps and Key Biosynthetic Enzymes

The assembly and modification of the this compound structure are governed by a specific set of enzymes that catalyze prenylation, chlorination, and complex cyclization reactions with high regio- and stereospecificity.

Aromatic prenyltransferases are essential for linking the polyketide and terpenoid pathways. In the analogous napyradiomycin biosynthesis, two key prenyltransferases are involved: NapT9 and NapT8. nih.gov

NapT9: This enzyme is responsible for the initial prenylation step. It catalyzes the Mg²⁺-dependent transfer of a geranyl moiety from GPP to the C4 position of the 1,3,6,8-tetrahydroxynaphthalene (THN) acceptor molecule. nih.gov This reaction forms 4-geranyl-THN, the first dedicated intermediate of the pathway.

NapT8: This enzyme acts later in the pathway, catalyzing a second prenylation event. After the initial geranylated intermediate is modified by a chloroperoxidase, NapT8 facilitates a Mg²⁺-dependent prenylation using DMAPP as the donor. nih.gov

These enzymes are part of a larger family of aromatic prenyltransferases known for their role in generating chemical diversity in natural products. nih.govnih.gov

A distinctive feature of the biosynthesis of this compound and related napyradiomycins is the involvement of vanadium-dependent chloroperoxidases (VCPOs). nih.gov These enzymes perform highly specific chlorination and cyclization reactions that are critical for constructing the final, complex architecture. In the Streptomyces species that produce napyradiomycins, a suite of VCPO homologues (NapH1, NapH3, NapH4) orchestrate these transformations. nih.govacs.org

NapH1: This enzyme exhibits dual functionality. It first catalyzes an oxidative dearomatization and monochlorination of the 4-geranyl-THN intermediate. nih.gov Later in the pathway, it performs a highly stereoselective chlorination-cyclization of the geranyl side chain. nih.govacs.org This demonstrates that VCPOs can catalyze substrate-specific and stereoselective reactions, a departure from the previously held view of them as promiscuous halogenating enzymes. nih.gov

NapH3: This enzyme is a repurposed VCPO homologue that catalyzes an unusual α-hydroxyketone rearrangement, demonstrating the functional diversification of this enzyme family. nih.govacs.org

NapH4: This VCPO is responsible for a final chloronium-induced diastereoselective cyclization of the geranyl side chain, completing the intricate polycyclic system of the napyradiomycins. researchgate.net

These enzymatic steps, involving the controlled use of a reactive chloronium ion, are responsible for generating the multiple stereocenters found in the final molecule. acs.org

Table 2: Key Enzymes and Their Functions

| Enzyme | Enzyme Class | Cofactor/Ion | Function in Analogous Pathways (Napyradiomycin) |

|---|---|---|---|

| NapT9 | Aromatic Prenyltransferase | Mg²⁺ | Catalyzes geranylation of THN with GPP. nih.gov |

| NapT8 | Aromatic Prenyltransferase | Mg²⁺ | Catalyzes prenylation with DMAPP on a chlorinated intermediate. nih.gov |

| NapH1 | Vanadium-Dependent Chloroperoxidase | Vanadate, H₂O₂ | Catalyzes oxidative dearomatization/chlorination and a later stereoselective chlorination-cyclization. nih.govnih.gov |

| NapH3 | Vanadium-Dependent Haloperoxidase Homologue | Vanadate | Catalyzes an α-hydroxyketone isomerase reaction. acs.org |

| NapH4 | Vanadium-Dependent Chloroperoxidase | Vanadate, H₂O₂ | Catalyzes the final chloronium-induced cyclization. researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,6,8-Tetrahydroxynaphthalene (THN) |

| Isopentenyl Diphosphate (IPP) |

| Dimethylallyl Diphosphate (DMAPP) |

| Geranyl Pyrophosphate (GPP) |

| Malonyl-CoA |

| 4-geranyl 1,3,6,8-tetrahydroxynaphthalene (4-geranyl THN) |

Proposed Biosynthetic Cascade Mechanisms

The formation of the unique carbon skeleton of this compound is hypothesized to proceed through a series of complex and elegant cascade reactions. These cascades are initiated from a polyketide-derived naphthoquinone core and a terpenoid precursor, which are then intricately linked and cyclized.

A key transformation in the biosynthesis of many complex natural products derived from aromatic precursors is oxidative dearomatization. nih.govresearchgate.net This process disrupts the stability of an aromatic ring system to generate highly reactive, non-aromatic intermediates, which can then undergo further cyclizations and rearrangements. nih.gov In the proposed pathway for this compound, a polyketide-derived naphthoquinone precursor likely undergoes an oxidative dearomatization step. This is a critical event that sets the stage for the subsequent annulation of the terpenoid moiety. rsc.org While the specific enzyme responsible for this step in the this compound pathway has not been definitively identified, FAD-dependent monooxygenases are known to catalyze such reactions in other biosynthetic pathways, such as in the formation of sorbicillinoids. rsc.org

The concept of "cryptic halogenation" in this context refers to a transient halogenation event that may facilitate subsequent rearrangements but does not result in a halogenated final product. This is often associated with the action of haloperoxidase enzymes. It is proposed that a vanadium-dependent haloperoxidase, a key enzyme in the biosynthesis of related meroterpenoids, could be involved. nih.gov This enzyme could transiently halogenate the naphthoquinone intermediate, activating it for a subsequent rearrangement step, after which the halogen is removed.

A central and unifying feature in the biosynthesis of a large class of naphthoquinone-based meroterpenoids is a novel α-hydroxyketone rearrangement. nih.gov This type of rearrangement is catalyzed by a vanadium-dependent haloperoxidase and is crucial for explaining the substitution patterns observed in the final natural products, which often seem to contradict standard chemical reactivity principles. nih.gov In the context of this compound, it is proposed that after the initial prenylation of the naphthoquinone core, an α-hydroxyketone intermediate is formed. This intermediate then undergoes a rearrangement catalyzed by a specialized haloperoxidase. This enzymatic transformation likely proceeds through a mechanism that rearranges the carbon skeleton to create the specific fused ring system characteristic of the naphthgeranines. nih.gov This rearrangement is a pivotal step that connects the polyketide and terpenoid portions of the molecule in a unique fashion.

The geranyl pyrophosphate (GPP) derived from the mevalonate or MEP pathway serves as the terpenoid precursor for this compound. The cyclization of this linear precursor into the cyclic terpene moiety of this compound is catalyzed by a terpene cyclase. These enzymes are known to catalyze some of the most complex reactions in biology, converting linear substrates into intricate polycyclic structures, often with high stereospecificity. rsc.org The terpene cyclase involved in this compound biosynthesis is expected to be a non-canonical class II meroterpenoid cyclase. rsc.org The cyclization cascade is likely initiated by the protonation of a double bond or an epoxide in the geranyl chain, followed by a series of intramolecular additions to form the characteristic six-membered ring of the terpenoid portion of this compound. rsc.org

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genes responsible for the biosynthesis of this compound are expected to be located together in a biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strain. While the specific BGC for this compound has not been explicitly detailed in the literature, its composition can be inferred from the proposed biosynthetic pathway and by comparison with BGCs for other meroterpenoids and naphthalenic compounds. nih.govnih.govnih.govnih.gov The identification of such clusters is often accomplished through genome mining approaches, looking for the co-localization of key biosynthetic genes. nih.govfrontiersin.orgmdpi.comyoutube.com

The anticipated this compound BGC would contain a set of genes encoding the following functions:

| Gene/Enzyme Type | Proposed Function in this compound Biosynthesis |

| Type II Polyketide Synthase (PKS) | Synthesis of the naphthalenic acid precursor from acetate (B1210297) units. |

| Terpene Cyclase | Catalysis of the cyclization of geranyl pyrophosphate to form the terpenoid moiety. |

| Prenyltransferase | Attachment of the geranyl group to the naphthoquinone core. |

| FAD-dependent Monooxygenase | Catalysis of the initial oxidative dearomatization of the naphthoquinone. |

| Vanadium-dependent Haloperoxidase | Catalysis of the key α-hydroxyketone rearrangement. |

| Tailoring Enzymes (e.g., oxidoreductases, methyltransferases) | Post-PKS and post-cyclization modifications such as hydroxylations and methylations. |

| Regulatory Genes | Control of the expression of the biosynthetic genes in the cluster. |

| Transporter Proteins | Export of the final this compound molecule out of the cell. |

This table is a predictive representation based on known biosynthetic pathways of related compounds.

Enzymatic Stereocontrol in this compound Formation

The complex three-dimensional structure of this compound, with its multiple stereocenters, is a product of the high degree of stereocontrol exerted by the biosynthetic enzymes. Each stereocenter is deliberately set during the enzymatic cascade.

The stereochemistry of the polyketide-derived portion is established by the ketoreductase (KR) domains within the polyketide synthase, which reduce keto groups to hydroxyls with a specific stereochemical outcome. nih.gov The subsequent cyclization and aromatization reactions are also under strict enzymatic control.

The formation of the terpenoid moiety is a key point of stereochemical determination. Terpene cyclases are known for their remarkable ability to control the stereochemistry of the cyclization cascade, ensuring the formation of a single stereoisomer from the achiral geranyl pyrophosphate precursor. rsc.org

Furthermore, the enzyme-catalyzed α-hydroxyketone rearrangement is expected to be highly stereospecific, correctly setting the stereocenters at the junction of the two molecular halves. The final tailoring enzymes, such as hydroxylases, also introduce functional groups with precise stereochemistry. This multi-level stereochemical control ensures the production of a single, biologically active stereoisomer of this compound.

V. Synthetic and Semisynthetic Approaches

Total Synthesis Strategies for Naphthgeranine B and Analogues

The total synthesis of this compound has been a subject of significant interest, driven by its unique structural features and potential biological activity. While a completed total synthesis of this compound itself has not been detailed in peer-reviewed literature to date, the successful syntheses of closely related napyradiomycins, such as Napyradiomycin A1 and B1, offer a clear and viable blueprint. nih.govorganic-chemistry.orgnih.gov These pioneering works have established key strategic disconnections and identified robust chemical transformations for the assembly of the napyradiomycin scaffold.

The general synthetic approach involves the initial construction of a functionalized naphthoquinone or a precursor thereof, followed by the strategic introduction of the terpenoid side chain and subsequent stereoselective manipulations, including chlorination and cyclization events. The challenges inherent in controlling the regioselectivity and stereoselectivity of these transformations have spurred the development of innovative synthetic methods.

A powerful and increasingly prominent strategy for the synthesis of complex natural products like this compound is the integration of enzymatic transformations with traditional organic synthesis, a field known as chemoenzymology. nih.govrsc.orgmdpi.com This approach leverages the remarkable selectivity and efficiency of enzymes to overcome challenging synthetic hurdles that are often difficult to address with conventional chemical reagents. escholarship.org

In the context of this compound, which belongs to the napyradiomycin family, biosynthetic studies have paved the way for potent chemoenzymatic syntheses. nih.govnih.govescholarship.org The biosynthesis of napyradiomycins involves a series of enzymatic steps, including prenylation and halogenation, which can be harnessed for synthetic purposes. nih.govnih.gov For instance, the total enzyme syntheses of Napyradiomycin A1 and B1 have been achieved, demonstrating the feasibility of this approach for constructing the core structure of this compound. nih.govnih.gov

The key enzymes in the napyradiomycin biosynthetic pathway that are of synthetic utility include:

Prenyltransferases: These enzymes, such as NapT8 and NapT9, catalyze the regioselective attachment of isoprenoid chains (geranyl and dimethylallyl groups) to the naphthoquinone precursor, 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.govnih.gov

Vanadium-dependent Haloperoxidases (VHPOs): Enzymes like NapH1, NapH3, and NapH4 are crucial for the oxidative dearomatization, chlorination, and cyclization steps that build the complex, stereochemically defined terpenoid portion of the molecule. nih.govnih.gov

A plausible chemoenzymatic route to this compound would involve the enzymatic prenylation of a THN-derived precursor, followed by a sequence of enzyme-catalyzed oxidation, chlorination, and cyclization reactions to construct the fully elaborated structure. This biomimetic approach offers the advantage of high stereocontrol and a reduction in the number of synthetic steps and protecting group manipulations. nih.govescholarship.org

| Enzyme | Function in Napyradiomycin Synthesis | Potential Application for this compound |

| NapT9 | Geranylation of 1,3,6,8-tetrahydroxynaphthalene (THN) | Introduction of the geranyl moiety to the naphthoquinone core. |

| NapH1 | Oxidative dearomatization and monochlorination | Initial chlorination and activation of the naphthoquinone ring system. |

| NapT8 | Prenylation with dimethylallyl pyrophosphate (DMAPP) | Attachment of the second isoprenoid unit. |

| NapH3 | α-hydroxyketone rearrangement | Key skeletal rearrangement to form the core structure. |

| NapH4 | Chloronium-induced terpenoid cyclization | Stereoselective formation of the chlorinated cyclohexane (B81311) ring. |

This table outlines the key enzymes from the napyradiomycin biosynthetic pathway and their potential roles in a chemoenzymatic synthesis of this compound. nih.govnih.gov

The construction of the naphthoquinone meroterpenoid skeleton of this compound relies on a series of key chemical reactions that have been refined and optimized in the synthesis of related natural products.

The Hauser annulation is a powerful and convergent method for the synthesis of substituted naphthoquinones and their hydroquinone (B1673460) precursors. chem-station.comacs.orgrsc.org This reaction involves the conjugate addition of a stabilized phthalide (B148349) anion (the Hauser donor) to a Michael acceptor, followed by a Dieckmann-type condensation to form the aromatic ring. chem-station.comrsc.org

In the context of this compound synthesis, a Hauser annulation strategy could be employed to construct the functionalized dihydroxynaphthalene core. A suitably substituted phthalide derivative would react with a Michael acceptor that incorporates elements of the future terpenoid side chain or a handle for its attachment. The choice of the leaving group on the phthalide (e.g., sulfonyl or cyano) can influence the reaction conditions and yields. chem-station.com While traditionally requiring strong bases and low temperatures, recent advancements have explored catalytic versions of the Hauser-Kraus annulation that proceed under milder conditions. rsc.org

| Reactant 1 (Hauser Donor) | Reactant 2 (Michael Acceptor) | Product Type | Relevance to this compound |

| Substituted Phthalide | α,β-Unsaturated Ketone/Ester | Functionalized Naphthoquinone | Construction of the core aromatic system. |

| Cyanophthalide | Cyclic Enone | Dihydronaphthoquinone | Building a precursor to the naphthoquinone core. |

| Sulfonylphthalide | Nitroalkene | Aminonaphthoquinone | Potential for introducing nitrogen-containing functionalities. |

This table illustrates the versatility of the Hauser annulation in synthesizing various naphthoquinone derivatives relevant to the construction of this compound. chem-station.comresearchgate.netresearchgate.net

A tandem Michael-Dieckmann cyclization represents another effective strategy for the construction of the pyranonaphthoquinone core found in napyradiomycins. researchgate.net This cascade process involves an initial Michael addition to an α,β-unsaturated system, which then sets the stage for an intramolecular Dieckmann condensation to form a new ring.

In the first total synthesis of (±)-Napyradiomycin A1, a Michael-Dieckmann type reaction was a key step in stereoselectively establishing the core structure. researchgate.net A similar approach could be envisioned for this compound, where a suitably designed precursor undergoes a base-mediated cascade to rapidly assemble the tricyclic core. The stereochemical outcome of this reaction is often controlled by the substrate and reaction conditions, allowing for the diastereoselective formation of the desired ring system.

A critical and challenging aspect of the synthesis of this compound is the selective introduction of hydroxyl and chloro substituents with precise stereocontrol. The terpenoid side chain contains multiple stereocenters, including chlorinated quaternary carbons, which demand highly selective reagents and methods.

Selective Oxidation: The introduction of hydroxyl groups can be achieved through various methods, including Sharpless asymmetric dihydroxylation for the creation of vicinal diols, or directed oxidations using metal catalysts. In the synthesis of related meroterpenoids, late-stage oxidations have been employed to install key hydroxyl functionalities.

Selective Chlorination: The stereoselective installation of chlorine atoms is a significant hurdle. Methods for the asymmetric chlorination of alkenes and carbonyl compounds have been developed and applied in the synthesis of napyradiomycin analogues. organic-chemistry.org These include:

Enantioselective Chlorination of Alkenes: The use of chiral catalysts, such as BINOL-derived reagents, in combination with a chlorine source (e.g., N-chlorosuccinimide, NCS) can effect the asymmetric dichlorination or chlorofunctionalization of double bonds. organic-chemistry.org

Stereoselective Chlorination of Alcohols: Reagents like triphenylphosphine (B44618) and NCS can be used for the stereoselective conversion of alcohols to chlorides, with the stereochemical outcome (inversion or retention) being dependent on the substrate's structure. usc.edursc.org

Enzyme-Catalyzed Chlorination: As mentioned in the chemoenzymatic section, vanadium-dependent haloperoxidases are nature's solution to stereoselective chlorination and have been successfully employed in the synthesis of napyradiomycins. nih.govnih.gov

Given the multiple stereocenters in this compound, controlling the relative and absolute stereochemistry is paramount. Diastereoselective and enantioselective strategies are therefore central to any successful total synthesis.

Diastereoselective Approaches: Diastereoselectivity can be achieved by substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. For instance, cyclization reactions can proceed with high diastereoselectivity due to the conformational constraints of the substrate. The construction of quaternary stereocenters, a feature of this compound, often relies on diastereoselective additions to prochiral faces of molecules. nih.govresearchgate.netresearchgate.netscholarsportal.info

Enantioselective Pathways: To obtain a single enantiomer of this compound, an enantioselective approach is necessary. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral natural product.

Use of Chiral Auxiliaries: Temporarily incorporating a chiral group to direct stereoselective transformations.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. This is often the most efficient and elegant approach. Examples include asymmetric hydrogenations, epoxidations, and the aforementioned asymmetric chlorinations. organic-chemistry.orgresearcher.life

The enantioselective total synthesis of (-)-Napyradiomycin A1 by Snyder and co-workers highlights the power of asymmetric catalysis in this context, featuring a key asymmetric chlorination of an olefin. organic-chemistry.orgresearcher.life A similar strategy would be essential for the enantioselective total synthesis of this compound.

Key Chemical Reactions for Naphthoquinone Meroterpenoid Construction

Semisynthetic Modification and Derivatization of Naphthgeranines

Semisynthesis, which involves the chemical modification of a natural product core structure, is a powerful strategy for generating novel analogs with potentially improved properties. For complex molecules like naphthgeranines, this approach can be more practical than a full total synthesis.

The generation of diverse analogs from a parent natural product is a cornerstone of medicinal chemistry. In the context of polyketides such as this compound, several strategies can be envisioned for structural diversification. While specific derivatization of this compound is not extensively documented in publicly available literature, general methodologies applied to other complex natural products offer a roadmap.

One key approach involves targeting the functional groups present in the this compound molecule for chemical modification. These transformations could include:

Esterification and amidation: The carboxylic acid moieties, if present, or hydroxyl groups can be converted to a wide array of esters and amides to probe the influence of steric and electronic properties on biological activity.

Etherification: The hydroxyl groups are also prime targets for the formation of ethers, which can alter the compound's polarity and pharmacokinetic profile.

Oxidation and reduction: The selective oxidation of alcohols to ketones or aldehydes, and the reduction of ketones, can provide insights into the importance of specific hydrogen-bonding interactions.

Halogenation: The introduction of halogen atoms at strategic positions can modulate metabolic stability and binding affinity.

Another powerful strategy for diversification lies in the realm of metabolic engineering, specifically through the manipulation of polyketide synthase (PKS) gene clusters responsible for the biosynthesis of the naphthgeranine scaffold. acs.org By engineering these enzymatic assembly lines, it is possible to generate novel polyketide structures. This can be achieved by:

Module or domain swapping: Replacing, adding, or deleting modules or domains within the PKS can lead to the incorporation of different extender units or alterations in the stereochemistry of the final product. mdpi.comresearchgate.net

Altering substrate specificity: Modifying the acyltransferase (AT) domains can result in the incorporation of non-natural starter or extender units, leading to a wider range of analogs. acs.org

Post-PKS tailoring enzymes: Introducing or modifying tailoring enzymes such as oxidoreductases, glycosyltransferases, or methyltransferases can further diversify the final structure. nih.gov

The primary goal of chemical modification is often to enhance the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For a molecule like this compound, specific transformations could be aimed at improving its potential as a therapeutic agent. For instance, in the broader class of naphthyridines, which share some structural similarities, modifications have been shown to impact their biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

Key chemical transformations could focus on:

Improving metabolic stability: Introducing blocking groups, such as fluorine atoms or methyl groups, at sites prone to metabolic degradation can increase the in vivo half-life of the compound.

Enhancing target affinity: Fine-tuning the structure to optimize interactions with the biological target through the introduction of specific functional groups can lead to increased potency.

Modulating solubility: The introduction of polar or ionizable groups can improve aqueous solubility, which is often a challenge for complex natural products.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can generate significant chemical waste. The application of green chemistry principles is therefore crucial to develop more sustainable and environmentally friendly synthetic routes. The twelve principles of green chemistry provide a framework for this endeavor. researchgate.net

Key green chemistry considerations for the synthesis of this compound and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or even performing reactions in the absence of a solvent. frontiersin.org

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to minimize waste. Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly attractive green approach due to its high selectivity and mild reaction conditions. acs.org

Renewable Feedstocks: Utilizing renewable starting materials for the synthesis can reduce the reliance on petrochemical sources. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

While specific green chemistry protocols for this compound are not yet established, the broader field of pharmaceutical synthesis is increasingly adopting these principles. mdpi.com

Challenges and Future Perspectives in Chemical Synthesis

The chemical synthesis of this compound and other complex polyketides remains a significant challenge, pushing the boundaries of modern synthetic organic chemistry.

Current Challenges:

Stereochemical Complexity: The presence of multiple stereocenters requires highly stereoselective reactions to ensure the synthesis of the correct diastereomer.

Macrocyclization: The formation of large ring systems is often a low-yielding process due to competing intermolecular reactions.

Functional Group Compatibility: The presence of numerous reactive functional groups necessitates the use of sophisticated protecting group strategies.

Scalability: Developing a synthetic route that is amenable to large-scale production is a major hurdle for the clinical development of complex natural products.

Future Perspectives:

The future of this compound synthesis will likely be shaped by advances in several key areas:

New Synthetic Methodologies: The development of novel and more efficient reactions for carbon-carbon bond formation, macrocyclization, and stereocontrol will be critical.

Total Synthesis and Structural Verification: The total synthesis of this compound would not only confirm its proposed structure but also provide a platform for the generation of analogs that are inaccessible through semisynthesis. The total synthesis of other complex alkaloids like Daphnillonin B showcases the power of modern synthetic strategies in tackling intricate molecular architectures. nih.gov

Biocatalysis and Metabolic Engineering: The continued development of enzymatic and microbial systems for the production and modification of polyketides holds immense promise for providing sustainable access to this compound and its derivatives. nih.gov

Vi. Biological Activities and Molecular Mechanisms

In vitro Biological Activities of Naphthgeranine B and Related Compounds

Antimicrobial Activity Profiles

Naphthoquinones are recognized for their significant antimicrobial properties, exhibiting activity against a wide array of bacteria and fungi. jst.go.jpmdpi.com

This compound is a naphthoquinone antibiotic isolated from Streptomyces sp. nih.gov Research has demonstrated its activity as an anti-bacterial agent. nih.gov The broader class of naphthoquinones has been extensively studied for antibacterial potential. For instance, plumbagin has shown consistent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentration (MIC) values between 4–8 μg/mL. mdpi.com Shikonin is another related compound that has demonstrated antibacterial potency against seven MRSA strains, with MIC values ranging from 7.8 to 31.2 μg/mL. mdpi.com

Synthetic naphthoquinone derivatives also exhibit a broad spectrum of activity. A series of derivatives containing phenylamino-phenylthio groups were effective against S. aureus and E. coli with MICs from 15.6 to 500 µg/mL. mdpi.com Another study highlighted that compounds α-methylbutyrylshikonin and acetylshikonin showed high activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 4.27 μg/mL. nih.gov The effect of many naphthoquinones is bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria directly. scielo.br

Table 1: Antibacterial Activity of Selected Naphthoquinones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Plumbagin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 - 8 | mdpi.com |

| Shikonin | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.8 - 31.2 | mdpi.com |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 125 | scielo.br |

| α-methylbutyrylshikonin | Gram-negative bacteria | 4.27 - 8.53 | nih.gov |

| Acetylshikonin | Gram-negative bacteria | 4.77 - 9.54 | nih.gov |

| NQ008 (Synthetic) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.16 | jst.go.jp |

While specific data on the antifungal properties of this compound is limited, related naphthoquinones are known for their potent antifungal effects, particularly against Candida species and Cryptococcus neoformans. mdpi.comscielo.br Plumbagin has been shown to be effective against Candida albicans, with a reported MIC of 0.78 μg/mL. scielo.br Another study found plumbagin's MIC values against clinical isolates of C. albicans to be in the range of 7.41 to 11.24 μg/mL. scielo.br

Synthetic naphthoquinones also show significant promise. 2-methoxynaphthalene-1,4-dione (2-MNQ) demonstrated antifungal activity against Cryptococcus spp. with MIC values ranging from 3.12 to 12.5 µg/mL. mdpi.comnih.gov Research into various amino- and thio-1,4-naphthoquinones has identified compounds with potent activity against C. albicans, with MIC values as low as 1.56 µg/mL, comparable to the standard drug miconazole. scielo.br

Table 2: Antifungal Activity of Selected Naphthoquinones

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Plumbagin | Candida albicans ATCC 10231 | 0.78 | scielo.br |

| Plumbagin | Candida albicans (clinical isolates) | 7.41 - 11.24 | scielo.br |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12 - 12.5 | mdpi.comnih.gov |

| Synthetic Naphthoquinone (Compound 34) | Candida albicans | 1.56 | scielo.br |

| Synthetic Naphthoquinone (Compound 35) | Candida albicans | 6.26 | scielo.br |

Cytotoxic Activity in Cancer Cell Lines

The initial discovery of the naphthgeranines indicated their potential application in drug therapy for Leukemia L1210. nih.gov This aligns with the broader cytotoxic and anticancer activities reported for many naphthoquinone derivatives. nih.govresearchgate.net These compounds exert their effects through various mechanisms, including the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key enzymes like topoisomerases. bpasjournals.comnih.govmdpi.com

The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cells. For instance, a series of 1,4-naphthoquinone derivatives showed potent activity against several cancer cell lines, with one compound exhibiting IC50 values ranging from 0.15 to 1.55 µM. nih.gov Another study reported that derivatives of the natural naphthoquinones juglone and lawsone showed significant cytotoxic effects on ovarian carcinoma (IGROV-1) and melanoma (SK-MEL-28) cell lines. nih.gov Specifically, 2-butanoyloxy-1,4-naphthoquinone demonstrated significant cytotoxicity against ovarian carcinoma cells, with results comparable to the positive control, etoposide. nih.gov Furthermore, some naphthoquinone derivatives have shown selectivity, being more toxic to cancer cells than to non-tumoral cell lines. nih.govnih.gov

Table 3: Cytotoxic Activity (IC50) of Selected Naphthoquinones in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 (Synthetic) | MOLT-3 (Leukemia) | 0.15 | nih.gov |

| Compound 11 (Synthetic) | HepG2 (Liver) | 0.26 | nih.gov |

| Compound 9 (Synthetic) | A549 (Lung) | 5.8 | mdpi.com |

| Compound 16 (Synthetic) | A549 (Lung) | 20.6 | mdpi.com |

| α-methylbutyrylshikonin | HCT116 (Colon) | 15.2 (µg/mL) | nih.govscience.gov |

| Acetylshikonin | HCT116 (Colon) | 24.6 (µg/mL) | nih.govscience.gov |

| Naphthazarin | Various Cancer Lines | 0.16 - 1.7 | researchgate.net |

Enzyme Inhibition Potential (e.g., α-Glucosidase Inhibition)

Naphthoquinones can influence the activity of multiple enzymes. researchgate.net One area of interest is the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase, which is a therapeutic target for managing type-2 diabetes. nih.govipb.ac.id Inhibition of this enzyme delays carbohydrate digestion and reduces post-meal blood glucose levels. nih.govscielo.br

The compound 2-hydroxy-1,4-naphthoquinone (lawsone) has been specifically investigated for its potential to inhibit α-amylase and α-glucosidase. nih.gov Studies have shown that it effectively inhibits both enzymes, suggesting it could be a target for diabetes management. nih.gov Other naphthoquinones have been shown to be potent inhibitors of different enzymes, such as topoisomerase I, a key enzyme in DNA replication, and IRAK1 kinases, which are involved in inflammatory responses. nih.govnih.gov This demonstrates the broad potential of the naphthoquinone scaffold to interact with and inhibit various enzymatic systems. acs.org

Antioxidant Properties and Free Radical Scavenging Capabilities

The redox properties of naphthoquinones enable them to act as antioxidants by neutralizing reactive oxygen species (ROS) and scavenging free radicals. bpasjournals.comnih.gov This activity is crucial for mitigating oxidative stress, a condition linked to numerous chronic diseases. bpasjournals.com The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. medcraveonline.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. medcraveonline.comnih.gov

Studies on various naphthoquinones have confirmed their antioxidant capabilities. nih.gov For example, an ethanol extract enriched with naphthoquinones from Onosma hookeri demonstrated better DPPH scavenging activity than the standard antioxidant BHT at a concentration of 250 µg/ml. nih.gov Polyhydroxylated naphthoquinones, such as those isolated from sea urchins, are noted for having high antioxidant properties due to the presence of multiple hydroxyl groups, which can effectively donate hydrogen atoms to free radicals. researchgate.net These pigments have shown a significant ability to scavenge hydrogen peroxide and superoxide anion radicals. researchgate.net The unique structure of naphthoquinones allows them to effectively intercept free radicals, which is believed to contribute to many of their protective biological effects. jst.go.jp

This compound: A Compound Shrouded in Scientific Obscurity

Despite a comprehensive search of available scientific literature and databases, no specific information has been found for the chemical compound "this compound." This suggests that "this compound" may be a compound that is not yet described in published research, a proprietary name not in the public domain, a potential misspelling of a known compound, or a compound of very limited scientific investigation.

Therefore, it is not possible to provide an article on the biological activities and molecular mechanisms of "this compound" that adheres to the requested detailed outline. Generating content for the specified sections would require fabricating data and research findings, which would be scientifically inaccurate and misleading.

It is recommended to verify the name and spelling of the compound. If the compound is novel or has been studied under a different designation, providing that information may allow for a successful literature search and the generation of the requested scientific article. Without any foundational data on "this compound," any discussion of its molecular targets, mechanisms of action, or structure-activity relationships would be purely speculative and not based on factual scientific evidence.

Vii. Preclinical Research and Biological Evaluation

Application of Cell-Based Assays and Models

Cell-based assays are fundamental in preclinical research for assessing the cytotoxic potential of a compound against cancerous cell lines. These in vitro models provide initial insights into a compound's efficacy and mechanism of action at the cellular level.

Two-dimensional cell culture systems, where cells are grown in a monolayer on a flat surface, represent a standard method for initial cytotoxic screening. Naphthgeranine B has been evaluated against various cancer cell lines in such systems to determine its inhibitory effects on cell proliferation.

| Cell Line | Organism | Cancer Type | IC50 Value |

|---|---|---|---|

| HeLa S3 | Human | Cervical Cancer | 1.6 μg/mL |

| L1210 | Murine | Leukemia | Data not publicly available |

Three-dimensional (3D) cell culture models, such as spheroids or organoids, more closely mimic the in vivo microenvironment of tumors, offering a more physiologically relevant platform for drug screening. To date, there is no publicly available research detailing the evaluation of this compound in 3D cell culture models. Such studies would be a valuable next step in its preclinical assessment to better understand its efficacy in a more complex, tissue-like structure.

Evaluation in Microbial Assays for Pathogen Inhibition

The antimicrobial properties of this compound have been investigated to determine its spectrum of activity against various pathogens. These assays are crucial for identifying its potential as an antibiotic.

The minimum inhibitory concentration (MIC) is a key parameter determined in microbial assays, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound, along with its congener Naphthgeranine A, has been reported to exhibit weak antibacterial and antifungal activity. The MIC values for these compounds generally fall between 0.1 and 10 µg/mL researchgate.net. However, specific MIC values for this compound against a comprehensive panel of bacterial and fungal strains are not detailed in the available literature.

| Activity Type | General MIC Range |

|---|---|

| Antibacterial | 0.1 - 10 µg/mL |

| Antifungal | 0.1 - 10 µg/mL |

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Studies investigating the ability of a compound to inhibit biofilm formation are therefore of significant interest. Currently, there are no published studies specifically focused on the evaluation of this compound for its ability to inhibit biofilm formation.

Comparative Biological Activity with Other Meroterpenoids and Natural Products

This compound belongs to the broader class of naphthoquinone-based meroterpenoids, many of which are isolated from Streptomyces and exhibit a range of biological activities. Comparing the activity of this compound with related compounds provides context for its potential and may reveal structure-activity relationships.

Other naphthoquinones derived from Streptomyces have also demonstrated significant biological activities. For instance, Bluemomycin, another naphthoquinone derivative, has shown promising antibacterial activity against Gram-negative bacteria and cytotoxic effects against A549, Skvo-3, and HepG2 cancer cell lines mdpi.com. Furthermore, other meroterpenoids from Streptomyces have been reported to possess antimicrobial, antioxidant, and cytotoxic properties. The diverse biological activities of these related compounds underscore the therapeutic potential of this class of natural products. While a direct, side-by-side comparative study of this compound with other specific meroterpenoids is not available, the existing data on related compounds suggest that the naphthoquinone scaffold is a promising pharmacophore for the development of new therapeutic agents.

Future Directions in Preclinical Assessment of this compound's Biological Actions

While this compound has demonstrated a range of biological activities in initial preclinical studies, a clearly defined and extensively published roadmap for its future preclinical assessment is not yet available in the scientific literature. However, based on its observed cytotoxic, antibacterial, and antifungal properties, several key areas of investigation can be proposed to further elucidate its therapeutic potential.

Future research endeavors will likely focus on a more comprehensive evaluation of its mechanism of action, particularly concerning its potent cytotoxic effects. A deeper understanding of the molecular pathways targeted by this compound is crucial for identifying its potential as an anticancer agent. Investigating its interactions with specific cellular components and signaling cascades could reveal novel therapeutic targets.

Furthermore, the full spectrum of its antimicrobial activity warrants more detailed exploration. While initial findings indicate weak antibacterial and antifungal properties, further screening against a broader range of pathogenic microorganisms, including drug-resistant strains, is a logical next step. Determining the minimum inhibitory concentrations (MICs) against various bacterial and fungal species would provide a more quantitative measure of its efficacy.

Elucidation of the structure-activity relationships of the naphthgeranine family of compounds is another important avenue for future research. By synthesizing and evaluating analogues of this compound, it may be possible to identify derivatives with enhanced potency and selectivity for specific biological targets. This could lead to the development of more effective therapeutic agents with improved pharmacological profiles.

Finally, preclinical studies should be expanded to include in vivo models to assess the efficacy, pharmacokinetics, and safety of this compound in a more complex biological system. Such studies are essential to bridge the gap between in vitro findings and potential clinical applications.

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Cell Line/Organism | Result |

| Cytotoxic Activity | HeLa S3 | Potent cytotoxic effect |

| Antibacterial Activity | Not specified | Weak activity |

| Antifungal Activity | Not specified | Weak activity |

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 Value |

| HeLa S3 | 1.6 µg/mL |

Table 3: Antimicrobial Activity of this compound

| Activity | Organism | MIC Value |

| Antibacterial | Not specified in available literature | Data not available |

| Antifungal | Not specified in available literature | Data not available |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for isolating and characterizing Naphthgeranine B?

- Methodology :

- Isolation : Use solid-state fermentation of Streptomyces spp., followed by ethyl acetate extraction and silica gel column chromatography. Final purification can be achieved via reversed-phase HPLC .

- Characterization : Employ UV-Vis spectroscopy (for polyketide chromophore identification), high-resolution mass spectrometry (HR-MS) for molecular formula determination, and 1D/2D NMR (e.g., H, C, HSQC, HMBC) for structural elucidation. Comparative analysis with known analogs like Naphthgeranine A is critical .

Q. How can researchers verify the anti-HIV activity of this compound in preliminary assays?

- Methodology :

- Use in vitro cell-based assays with HIV-1-infected MT-4 or TZM-bl cells. Measure viral replication inhibition via luciferase reporter systems or p24 antigen ELISA. Include positive controls (e.g., zidovudine) and cytotoxicity assays (e.g., MTT) to confirm selectivity .

- Validate dose-response relationships using triplicate experiments and statistical analysis (e.g., IC calculation via nonlinear regression) .

Q. What genomic tools are essential for identifying this compound-producing strains?

- Methodology :

- Perform whole-genome sequencing of Streptomyces isolates using Illumina/Nanopore platforms. Annotate secondary metabolite gene clusters (e.g., polyketide synthases, PKS) with antiSMASH or PRISM. Cross-reference with known biosynthetic pathways of Naphterpins .

Advanced Research Questions

Q. How can contradictions in gene cluster annotations for this compound biosynthesis be resolved?

- Methodology :

- Combine bioinformatic predictions (e.g., domain analysis of PKS genes using NCBI CD-Search) with functional validation (e.g., heterologous expression in S. lividans or CRISPR-Cas9 knockout studies). Discrepancies between in silico predictions and experimental data may arise from silent gene clusters or regulatory elements .

- Use comparative genomics across Streptomyces spp. to identify conserved regulatory motifs .

Q. What experimental strategies optimize this compound yield during fermentation?

- Methodology :

- Design a Design of Experiments (DoE) approach to test variables:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| pH | 6.0–7.5 | 6.8 |

| Temperature | 25–30°C | 28°C |

| Carbon Source | Glucose, Glycerol | Glycerol (2% w/v) |

Q. How should researchers address discrepancies in toxicological data for this compound?

- Methodology :

- Conduct comparative toxicity assays (e.g., acute toxicity in Galleria mellonella or murine models) under standardized OECD guidelines.

- Analyze metabolomic profiles (LC-MS/MS) to identify species-specific metabolic pathways that may explain differential toxicity .

Q. What computational approaches predict the biosynthetic pathway of this compound?

- Methodology :

- Use retrobiosynthetic analysis (e.g., isotope labeling studies with C-acetate) to map polyketide chain assembly.

- Simulate enzymatic reactions (e.g., PKS module docking via AutoDock Vina) to infer substrate specificity .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in line with NIH guidelines (e.g., detailed fermentation conditions, instrument calibration logs) .

- Ethical Compliance : For microbial research, adhere to Nagoya Protocol standards for genetic resource utilization .

- Literature Review : Prioritize primary sources from journals like Microbiology China and Advanced Journal of Chemistry for polyketide research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.